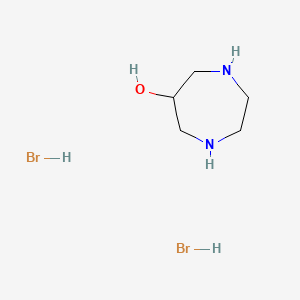

1,4-Diazepan-6-ol dihydrobromide

Description

1,4-Diazepan-6-ol dihydrobromide is a bicyclic organic compound featuring a seven-membered diazepane ring with a hydroxyl group at position 6 and two hydrobromic acid (HBr) molecules as counterions. The dihydrobromide salt enhances solubility in polar solvents, making it advantageous for laboratory handling and formulation .

Properties

Molecular Formula |

C5H14Br2N2O |

|---|---|

Molecular Weight |

277.99 g/mol |

IUPAC Name |

1,4-diazepan-6-ol;dihydrobromide |

InChI |

InChI=1S/C5H12N2O.2BrH/c8-5-3-6-1-2-7-4-5;;/h5-8H,1-4H2;2*1H |

InChI Key |

XWUFHRBYIQAHLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(CN1)O.Br.Br |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 1,4-diazepan-6-ol exhibit notable antimicrobial properties. These compounds have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For instance, studies have demonstrated that certain diazepane derivatives can disrupt bacterial cell membranes, leading to cell lysis .

Anti-parasitic Activity

The compound has also been evaluated for its anti-parasitic properties. In particular, derivatives of 1,4-diazepan-6-ol have shown promise in targeting Trypanosoma brucei, the causative agent of sleeping sickness. Research indicates that modifications to the diazepane structure can enhance potency against this parasite while improving solubility and pharmacokinetic profiles .

Potential Use in Neurology

Due to its structural similarity to other psychoactive compounds, 1,4-diazepan-6-ol dihydrobromide is being investigated for potential neurological applications. Its effects on neurotransmitter systems could provide insights into treatments for anxiety disorders or other neurological conditions. Preliminary studies suggest that it may act as a modulator of GABAergic activity, which is crucial for maintaining neuronal excitability .

Drug Development

The compound's ability to be modified into various analogs opens avenues for drug development. For example, researchers are exploring derivatives that can serve as lead compounds in the design of new medications targeting specific diseases or conditions. The optimization of these compounds focuses on enhancing their efficacy and reducing side effects through structural modifications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several diazepane derivatives against Staphylococcus aureus. The results indicated that specific modifications in the diazepane structure significantly enhanced antibacterial activity compared to the parent compound .

Case Study 2: Anti-trypanosomal Activity

In another research initiative aimed at developing anti-trypanosomal agents, a series of synthesized diazepane compounds were tested against Trypanosoma brucei. The findings revealed that certain derivatives exhibited potent anti-trypanosomal activity with minimal cytotoxicity towards mammalian cells, highlighting their therapeutic potential .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Diazepane Derivatives

*Estimated based on molecular formula. †Calculated from empirical formula.

Detailed Analysis

1-Acetyl-1,4-diazepan-6-ol Hydrobromide

- Structural Distinction : Acetylation at position 1 replaces a hydrogen atom, reducing the compound’s polarity compared to the dihydrobromide derivative.

(1-Benzyl-1,4-diazepan-6-yl)methanol

- Structural Distinction : A benzyl group at N1 and a hydroxymethyl (-CH2OH) group at position 4.

- Impact : The benzyl group increases lipophilicity, which could improve blood-brain barrier penetration, making this compound a candidate for central nervous system (CNS) drug development. However, the absence of a salt form may limit its aqueous solubility .

6,6-Difluoro-1,4-diazepane HBr Salt

4-Methyl-1,4-diazepan-5-one

- Structural Distinction : A ketone at position 5 and a methyl group at position 4.

- Impact: The ketone introduces a polarizable carbonyl group, which may participate in hydrogen bonding or enzymatic interactions.

Research Findings and Implications

Salt Forms: Dihydrobromide and hydrobromide salts (e.g., 1,4-diazepan-6-ol dihydrobromide vs. 1-acetyl derivative) prioritize solubility, whereas non-salt forms (e.g., benzyl-methanol derivative) favor lipophilicity .

Functional Groups : Hydroxyl (-OH) and acetyl (-OAc) groups at position 6 influence polarity and stability, while fluorination or benzylation modifies electronic and pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,4-Diazepan-6-ol dihydrobromide in laboratory settings?

- Methodological Answer : Based on safety data for structurally related dihydrobromide salts, researchers should use chemical-resistant gloves (e.g., nitrile), protective eyewear, and a fume hood to mitigate risks of acute toxicity via inhalation or ingestion. Stability assessments under recommended storage conditions (e.g., dry, cool environments) are critical, as instability may lead to hazardous decomposition .

Q. How can researchers verify the purity and structural integrity of 1,4-Diazepan-6-ol dihydrobromide post-synthesis?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the molecular structure, liquid chromatography-mass spectrometry (LCMS) for molecular weight validation, and combi-flash column chromatography (using gradients like 0–15% EtOAc/heptane) for purification. These methods are validated in studies on quinazoline derivatives .

Q. What analytical techniques are critical for assessing the stability of 1,4-Diazepan-6-ol dihydrobromide under different storage conditions?

- Methodological Answer : Conduct accelerated stability testing using high-performance liquid chromatography (HPLC) under varying pH, temperature, and humidity. Compare degradation profiles to reference standards, as demonstrated in stability studies of dihydrobromide salts .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthetic yield of 1,4-Diazepan-6-ol dihydrobromide under varying reaction conditions?

- Methodological Answer : Optimize solvent systems (e.g., isopropanol with DIPEA as a base), reaction temperature (e.g., 90°C for 2 hours), and stoichiometric ratios of precursors. Monitor reaction progress via thin-layer chromatography (TLC) and adjust purification steps (e.g., solvent gradients in column chromatography) to enhance yield, as shown in quinazoline synthesis .

Q. How does 1,4-Diazepan-6-ol dihydrobromide interact with nitric oxide synthase (NOS) isoforms, and what methodological approaches are used to determine its inhibitory constants (Ki)?

- Methodological Answer : Use competitive inhibition assays with recombinant NOS isoforms (iNOS, eNOS, nNOS). Measure Ki values via fluorescence polarization or radiometric methods using labeled substrates (e.g., L-arginine derivatives). This approach is validated in studies on structurally analogous NOS inhibitors like 1,4-PB-ITU dihydrobromide, which showed Ki values of 7.6 nM for iNOS .

Q. What computational modeling approaches are suitable for predicting the binding affinity of 1,4-Diazepan-6-ol dihydrobromide to neuronal targets?

- Methodological Answer : Apply density functional theory (DFT) or time-dependent DFT (TD-DFT) to analyze electronic properties and excited-state intramolecular proton transfer (ESIPT). These methods have been used to study chromone and benzoxazole derivatives, providing insights into binding interactions .

Q. How can researchers resolve contradictions in experimental data related to the reactivity of 1,4-Diazepan-6-ol dihydrobromide in aqueous versus nonpolar solvents?

- Methodological Answer : Perform systematic solvent-screening experiments using polar (e.g., DMSO, water) and nonpolar (e.g., heptane) solvents. Monitor reaction outcomes via NMR and LCMS to identify solvent-dependent degradation pathways or byproduct formation. Cross-reference with stability data from dihydrobromide salt studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.